REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([OH:8])=[C:6]([O:9][CH3:10])[C:5]([O:11][CH3:12])=[C:4]([OH:13])[CH:3]=1.[CH2:14]=O.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>O1CCOCC1>[CH3:12][O:11][C:5]1[C:6]([O:9][CH3:10])=[C:7]([OH:8])[C:2]([CH3:1])=[C:3]([CH2:14][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[C:4]=1[OH:13]
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Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C(=C1O)OC)OC)O
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
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Type
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EXTRACTION
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Details
|
The suspension was extracted with chloroform
|
Type
|
ADDITION
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Details
|
the extract was treated in a conventional manner
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ether-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(O)C(=C(C(=C1OC)O)C)CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |